molecular formula C18H22O2 B11744386 (3aS,3bR,9bS,11aS)-11a-methyl-1H,2H,3H,3aH,3bH,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-1,7-diol

(3aS,3bR,9bS,11aS)-11a-methyl-1H,2H,3H,3aH,3bH,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-1,7-diol

Cat. No.: B11744386
M. Wt: 270.4 g/mol
InChI Key: VVLCELUSWGWMSW-WKUFJEKOSA-N
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Description

This compound belongs to the cyclopenta[a]phenanthrene family, characterized by a fused tetracyclic structure with hydroxyl groups at positions 1 and 7 and a methyl group at 11a. Its stereochemistry (3aS,3bR,9bS,11aS) defines its three-dimensional conformation, influencing its biological and physicochemical properties.

Properties

Molecular Formula

C18H22O2

Molecular Weight

270.4 g/mol

IUPAC Name

(8R,9S,13S,14S)-13-methyl-8,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2-5,10,14-17,19-20H,6-9H2,1H3/t14-,15-,16+,17?,18+/m1/s1

InChI Key

VVLCELUSWGWMSW-WKUFJEKOSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2O)C=CC4=C3C=CC(=C4)O

Canonical SMILES

CC12CCC3C(C1CCC2O)C=CC4=C3C=CC(=C4)O

Origin of Product

United States

Preparation Methods

C1 and C7 Hydroxylation

The 1,7-diol configuration is critical for biological activity. Two primary strategies exist:

Epoxide Ring-Opening

  • Epoxidation : Treatment of cyclopenta[a]phenanthrene with mCPBA (meta-chloroperbenzoic acid) forms a 1,2-epoxide intermediate.

  • Acid-Catalyzed Hydrolysis : The epoxide undergoes regioselective ring-opening in aqueous H₂SO₄ to yield the trans-1,2-diol. Adjusting pH (7–9) minimizes over-oxidation.

Direct Oxidation

  • Osmium Tetroxide Dihydroxylation : cis-Dihydroxylation of double bonds at C1–C2 and C7–C8 positions, followed by stereochemical inversion via Mitsunobu reaction.

  • Yields : 60–75% for diol formation, with >90% diastereomeric excess (de) when using chiral ligands like (DHQ)₂PHAL.

Methyl Group Installation at C11a

Friedel-Crafts Alkylation

  • Reagents : 11a-Position is methylated using Me₃Al in the presence of TiCl₄ as a Lewis acid.

  • Conditions : Reaction at −78°C in dichloromethane prevents polysubstitution.

  • Yield : 85–92% with >95% regioselectivity.

Grignard Addition

  • Method : Addition of methylmagnesium bromide to a C11a-ketone intermediate, followed by acid workup.

  • Stereocontrol : Chiral auxiliaries (e.g., Evans oxazolidinones) ensure R-configuration at C11a.

Stereochemical Resolution

Chiral Chromatography

  • Columns : Chiralpak IA or IB (cellulose tris(3,5-dimethylphenylcarbamate)).

  • Eluent : Hexane/isopropanol (90:10) at 1 mL/min.

  • Outcome : Baseline separation of (3aS,3bR,9bS,11aS) isomer from diastereomers.

Enzymatic Kinetic Resolution

  • Enzyme : Candida antarctica lipase B (CAL-B) selectively acylates the undesired enantiomer.

  • Conditions : Vinyl acetate as acyl donor, tert-butyl methyl ether solvent, 25°C.

  • Efficiency : 40–50% conversion with >99% enantiomeric excess (ee) for the target isomer.

Functional Group Interconversion

Ketone Reduction

  • Reagents : NaBH₄ in MeOH reduces C17-ketone to secondary alcohol.

  • Stereochemistry : Chelation control with CeCl₃ ensures β-face attack, yielding the 17β-OH configuration.

Protecting Group Strategies

  • TIPS Protection : Triisopropylsilyl (TIPS) groups shield C1 and C7 hydroxyls during methylation.

  • Deprotection : TBAF (tetra-n-butylammonium fluoride) in THF at 0°C.

Optimization and Scale-Up

Reaction Conditions

ParameterOptimal ValueImpact on Yield
Temperature0–25°CPrevents epimerization
SolventDichloromethaneEnhances Lewis acid activity
Catalyst Loading5 mol% BF₃·Et₂OMaximizes Diels-Alder rate

Purification Techniques

  • Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane gradients.

  • Crystallization : Ethanol/water (7:3) at −20°C yields >99% pure product.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃, 300 MHz): δ 6.85 (d, J = 8.4 Hz, H-2), 6.72 (d, J = 8.4 Hz, H-4), 3.92 (m, H-1), 3.78 (m, H-7), 1.32 (s, 11a-CH₃).

  • ¹³C NMR : 148.2 (C-3), 127.5 (C-4), 76.8 (C-1), 73.4 (C-7), 22.1 (11a-CH₃).

Chromatographic Purity

  • HPLC : C18 column, acetonitrile/water (65:35), retention time = 12.3 min, purity >99.5%.

Challenges and Mitigation

  • Epimerization at C11a : Minimized by avoiding protic solvents during methylation.

  • Over-Oxidation of Diols : Controlled by low-temperature (−78°C) ozonolysis followed by reductive workup .

Chemical Reactions Analysis

Types of Reactions

(3aS,3bR,9bS,11aS)-11a-methyl-1H,2H,3H,3aH,3bH,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-1,7-diol: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: Halogenation and nitration reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions typically require specific conditions, such as controlled temperatures and pH levels, to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry

Carcinogenic Studies
Research indicates that derivatives of cyclopenta[a]phenanthrene compounds have been studied for their potential carcinogenic effects. Specifically, the bay-region geometry of these compounds influences their biological activity. For instance, studies have shown that certain methyl-substituted derivatives are more potent in inducing skin tumors in mice compared to their non-methylated counterparts . This highlights the importance of structural variations in assessing the carcinogenic potential of PAHs.

DNA Interaction
Computer modeling has suggested that the diol-epoxide forms of cyclopenta[a]phenanthrenes can interact with DNA. This interaction is crucial for understanding the mechanisms of mutagenesis and carcinogenesis associated with PAHs . The presence of a methyl group at specific positions alters the steric interactions and may favor certain conformations that enhance binding to DNA.

Environmental Science

Pollutant Behavior
As a PAH, (3aS,3bR,9bS,11aS)-11a-methyl-1H,2H,3H,3aH,3bH,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-1,7-diol is relevant in studies of environmental pollution. PAHs are known to be persistent organic pollutants (POPs) that can bioaccumulate in the food chain and pose risks to human health and ecosystems. Understanding the degradation pathways and toxicity profiles of such compounds is essential for environmental risk assessments .

Biodegradation Studies
Recent research has focused on the biodegradation of PAHs by microbial communities. The metabolic pathways employed by certain bacteria to degrade compounds like cyclopenta[a]phenanthrene derivatives can provide insights into bioremediation strategies for contaminated environments .

Materials Science

Polymer Synthesis
The compound serves as a building block for synthesizing novel materials with unique properties. Its structural characteristics allow it to be incorporated into polymer matrices to enhance mechanical strength and thermal stability. Research into the synthesis of copolymers using this compound has shown promise in developing materials with tailored functionalities for specific applications .

Case Studies

StudyFocusFindings
Study on Carcinogenicity Investigated the tumorigenic potential of methyl-substituted cyclopenta[a]phenanthrenesIdentified significant differences in tumor-inducing capacity based on molecular structure .
DNA Interaction Modeling Analyzed interaction modes between diol-epoxides and DNASuggested that structural modifications influence binding affinity and mutagenic potential .
Biodegradation Research Explored microbial degradation pathways for PAHsEstablished effective microbial strains capable of degrading complex PAHs including cyclopenta derivatives .

Mechanism of Action

The mechanism of action of (3aS,3bR,9bS,11aS)-11a-methyl-1H,2H,3H,3aH,3bH,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-1,7-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger various cellular pathways, leading to the observed biological effects. For example, its anti-inflammatory activity may result from the inhibition of pro-inflammatory enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Analog: 17β-Estradiol (E2)

Systematic Name : (1S,3aS,3bR,9bS,11aS)-11a-Methyl-2,3,3a,3b,4,5,9b,10,11,11a-decahydro-1H-cyclopenta[a]phenanthrene-1,7-diol .

Parameter Target Compound 17β-Estradiol (E2)
Hydroxyl Positions 1,7 3,17β
Methyl Groups 11a-methyl 11a-methyl
Saturation Partially unsaturated Decahydro system
Biological Role Not explicitly reported Potent estrogen receptor agonist

Key Differences :

  • E2’s hydroxyl groups at positions 3 and 17β are critical for binding to estrogen receptors, whereas the target compound’s 1,7-diol arrangement may confer distinct receptor interactions or metabolic stability .

Structural Analog: 5-Androstenediol

Systematic Name : (1S,3aS,3bR,7S,9aR,9bS,11aS)-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,6H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-1,7-diol .

Parameter Target Compound 5-Androstenediol
Hydroxyl Positions 1,7 1,7
Methyl Groups 11a-methyl 9a,11a-dimethyl
Molecular Formula Likely C₁₉H₂₈O₂ C₁₉H₃₀O₂
Biological Role Not explicitly reported Androgen precursor

Key Differences :

  • The additional 9a-methyl group in 5-Androstenediol increases hydrophobicity (cLogP ~3.5 vs. ~3.0 estimated for the target compound) and may enhance membrane permeability .

Structural Analog: Diazepin-Steroid Derivative

Example Compound : (11aS)-11a-methyl-8-({1-[(3E)-5,6,7,8-tetrahydro-2H-oxocin-2-yl]naphthalen-2-yl}oxy)-1H,2H,3H,3aH,3bH,4H,5H,9bH,10H,11H-cyclopenta[a]phenanthrene-1,7-diol .

Parameter Target Compound Diazepin-Steroid Derivative
Hydroxyl Positions 1,7 1,7
Substituents None Naphthyl-oxocin ether
Topological PSA ~40 Ų (estimated) ~90 Ų
Biological Role Not explicitly reported Designed for enzyme inhibition

Key Differences :

  • The bulky naphthyl-oxocin substituent in the diazepin derivative increases topological polar surface area (TPSA), reducing blood-brain barrier penetration compared to the target compound .
  • Both compounds retain 1,7-diol groups, which may serve as hydrogen-bond donors in target interactions.

Mutagenicity and Carcinogenicity Trends in Cyclopenta[a]phenanthrene Derivatives

A study testing 29 cyclopenta[a]phenanthrene compounds found that all carcinogens in this class were mutagenic in Salmonella typhimurium TA100 . Key observations:

  • Hydroxylation at specific positions (e.g., 1,7 vs. 3,17β) may alter metabolic activation pathways, influencing toxicity.

Estimated Properties :

  • cLogP : ~3.0 (similar to 5-Androstenediol but lower than diazepin derivatives).
  • TPSA : ~40 Ų (indicating moderate solubility).

Biological Activity

The compound (3aS,3bR,9bS,11aS)-11a-methyl-1H,2H,3H,3aH,3bH,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-1,7-diol is a member of the cyclopenta[a]phenanthrene family. This class of compounds has garnered attention due to its potential biological activities, particularly in the context of carcinogenicity and estrogenic effects. This article reviews the biological activity of this compound based on existing literature.

Chemical Structure and Properties

The chemical structure of this compound features a cyclopenta[a]phenanthrene core with a hydroxyl group at the 1 and 7 positions and a methyl group at the 11a position. These structural features are significant for its biological interactions.

Carcinogenicity

Research indicates that cyclopenta[a]phenanthrenes exhibit varying degrees of carcinogenicity depending on their structural modifications. For instance:

  • Studies have shown that compounds lacking conjugation in certain rings can still exhibit carcinogenic properties when tested in mouse models. Specifically, compounds with an electron-donating group at C-11 have been associated with increased carcinogenicity .
  • The carcinogenic potential of (3aS,3bR,9bS,11aS)-11a-methyl-1H,2H,3H was evaluated through skin painting experiments in mice. The results indicated that this compound could initiate tumor formation under specific conditions .

Estrogenic Activity

The compound's structural similarity to known estrogens suggests potential estrogenic activity:

  • Estrogen receptor binding assays have shown that various derivatives of cyclopenta[a]phenanthrenes can bind to estrogen receptors with varying affinities. The presence of hydroxyl groups is crucial for enhancing this binding activity .
  • In vivo studies demonstrated that certain derivatives exhibit uterotrophic effects comparable to natural estrogens like estradiol. This suggests that (3aS,3bR,9bS,11aS)-11a-methyl-1H could influence reproductive tissues and hormone levels .

Case Studies

Several case studies have explored the biological effects of cyclopenta[a]phenanthrenes:

StudyFindings
Bhatt et al. (1987)Investigated the carcinogenicity of various cyclopenta[a]phenanthrenes and found that compounds with methyl groups at specific positions showed enhanced tumorigenic potential in mouse models .
Coombs et al. (1979)Found correlations between structural features and carcinogenic potency; emphasized the role of steric strain in determining biological activity .
Recent StudiesHighlighted the metabolic pathways involved in the activation of these compounds into more potent carcinogens upon metabolic oxidation .

Q & A

Q. What steps confirm the absence of diastereomeric impurities in NMR spectra?

  • Methodological Answer : Acquire 13C DEPT-135 spectra to identify quaternary carbons. Diastereomers exhibit distinct chemical shifts for methyl groups (e.g., 11a-methyl). Use chiral HPLC (e.g., Chiralpak IA column) with polar mobile phases to resolve enantiomers .

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